molecular formula C11H14O6S B13884890 4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid

4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid

Cat. No.: B13884890
M. Wt: 274.29 g/mol
InChI Key: GSSNCMDCWXJTKU-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid is an organic compound with the molecular formula C11H14O6S It is characterized by the presence of ethoxy, methoxy, and methylsulfonyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-2-methoxybenzoic acid with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methylsulfonyl group being introduced via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the methylsulfonyl group can yield sulfide derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid involves its interaction with specific molecular targets. The presence of the methylsulfonyl group allows it to act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfanyl)benzoic acid: Similar structure but with a methylsulfanyl group instead of a methylsulfonyl group.

    4-Ethoxy-2-methoxybenzoic acid: Lacks the methylsulfonyl group.

    5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains a benzoyl group and a hydroxyl group.

Uniqueness

4-Ethoxy-2-methoxy-5-methylsulfonylbenzoic acid is unique due to the combination of ethoxy, methoxy, and methylsulfonyl groups on the benzoic acid core

Properties

Molecular Formula

C11H14O6S

Molecular Weight

274.29 g/mol

IUPAC Name

4-ethoxy-2-methoxy-5-methylsulfonylbenzoic acid

InChI

InChI=1S/C11H14O6S/c1-4-17-9-6-8(16-2)7(11(12)13)5-10(9)18(3,14)15/h5-6H,4H2,1-3H3,(H,12,13)

InChI Key

GSSNCMDCWXJTKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)OC)C(=O)O)S(=O)(=O)C

Origin of Product

United States

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